5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Overview
Description
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C8H9NO3. It is a yellow crystalline substance primarily used as a pharmaceutical intermediate . This compound is known for its role in the synthesis of various substituted pyrrole products, which have significant applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that this compound is an important organic intermediate used in the synthesis of various substituted pyrrole products .
Biochemical Pathways
It is known that this compound is useful for the synthesis of 5-bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .
Action Environment
It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of substituted pyrrole products. It is involved in the synthesis of 5-bromo-7-azaindolin-2-one derivatives, which exhibit in vitro activity against selected cancer cell lines . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cancer cells, making it a potential candidate for anticancer therapies . The compound’s impact on cell signaling pathways can lead to alterations in gene expression, which in turn affects cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can bind to active sites of enzymes, altering their activity and subsequently affecting metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of complex molecules, such as 5-bromo-7-azaindolin-2-one derivatives, which have anticancer properties . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of the compound can affect its activity and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the starting material ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the conversion. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer activity . Additionally, it is employed in the development of agrochemicals and dyestuffs .
Comparison with Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as 5-formyl-1H-pyrrole-2-carboxylic acid and this compound ethyl ester . These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of formyl and carboxylic acid groups in this compound contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHQDVIAISDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454191 | |
Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253870-02-9 | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253870-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in the synthesis of sunitinib malate?
A1: this compound serves as a crucial building block in the synthesis of sunitinib malate. [] It undergoes a one-pot reaction with N,N-diethylethylenediamine and 5-fluoro-1,3-dihydro-indol-2-one, followed by salt formation, to yield sunitinib. []
Q2: Can you describe a more efficient synthetic route for sunitinib alkali that involves this compound?
A2: Research suggests an improved synthetic method for sunitinib alkali that utilizes this compound ethyl ester instead of the free acid. [] This ester is directly condensed with 5-fluoroindole-2-ketone in ethanol using piperidine as a catalyst. [] The resulting intermediate, 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, then undergoes ammonolysis with 2-(diethylamino) ethylenediamine in ethylene glycol dimethyl ether, ultimately yielding sunitinib alkali. [] This method is reported to be more efficient due to its shorter reaction process and higher yield. []
Q3: Are there any analytical techniques used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, the intermediate formed in the improved synthesis of sunitinib alkali?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate. [] This technique provides detailed information about the arrangement of atoms within the molecule, allowing researchers to verify its identity.
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